1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Description
Chemical Structure and Synthesis
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one (CAS: 338422-68-7) is a pyrazolone derivative featuring a 4-methoxyphenyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a ketone at position 3. Its molecular formula is C₁₁H₉F₃N₂O₂, with a molecular weight of 258.20 g/mol . The compound is synthesized via copper-catalyzed Ullmann-type coupling, as demonstrated in the reaction of 3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole with 4-bromoanisole in the presence of CuI, potassium carbonate, and DMEDA in anhydrous dioxane . Single-crystal X-ray diffraction confirms its planar structure, with space group P-1 and crystallographic data deposited under CCDC 1545464 .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-8-4-2-7(3-5-8)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFOLBVIPYACQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is , indicating the presence of a trifluoromethyl group and a methoxyphenyl moiety. Its structure contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrazole ring can enhance activity against various bacterial strains. The introduction of electron-withdrawing groups like trifluoromethyl has been linked to increased potency against resistant strains of bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The trifluoromethyl group enhances lipophilicity, facilitating better cellular uptake and efficacy .
Agricultural Applications
Pesticide Development
The unique chemical structure makes this compound a candidate for development as a pesticide. Its ability to disrupt metabolic processes in pests has been documented, leading to effective formulations against agricultural pests .
Herbicide Potential
Studies suggest that this compound can inhibit specific enzymes involved in plant growth regulation, making it a potential herbicide. Its selectivity towards certain plant species could minimize damage to crops while effectively controlling weeds .
Material Science Applications
Polymer Synthesis
The compound's reactivity allows it to be used as a building block in polymer chemistry. It can participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .
Nanocomposite Development
In material science, incorporating this compound into nanocomposites has shown promise in improving electrical conductivity and thermal resistance. These properties are crucial for applications in electronics and advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Research Implications
The compound’s structural and electronic profile positions it as a candidate for further drug discovery, particularly in antimicrobial and cardiovascular applications. Comparative studies with isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ) could elucidate halogen effects on bioactivity .
Biological Activity
1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, backed by research findings and case studies.
The molecular formula for this compound is with a molecular weight of 365.31 g/mol. The compound features a methoxy group and a trifluoromethyl group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
Table 1 summarizes the cytotoxic effects observed in recent studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 12.50 | |
| Similar Pyrazole Derivative | HepG2 | 26.00 | |
| Similar Pyrazole Derivative | A549 | 49.85 |
These findings suggest that the pyrazole scaffold is promising for developing new anticancer agents.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogens:
- Tested Organisms :
- Gram-positive bacteria: Staphylococcus aureus, Streptococcus spp.
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
- Fungi: Candida albicans
The following table summarizes the antimicrobial efficacy of related pyrazole compounds:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | S. aureus | 32 µg/mL | |
| Similar Pyrazole Derivative | E. coli | 16 µg/mL | |
| Similar Pyrazole Derivative | C. albicans | 64 µg/mL |
These results indicate that the compound possesses significant antibacterial and antifungal activities.
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, pyrazole derivatives have shown potential as anti-inflammatory agents. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Research has indicated that compounds similar to this compound exhibited notable inhibition against COX-2 with IC50 values in the low micromolar range.
Case Studies
A notable study involved synthesizing a series of pyrazole derivatives and evaluating their biological activities. Among these derivatives, one compound displayed significant cytotoxicity against multiple cancer cell lines and was further evaluated for its mechanism of action involving apoptosis induction and cell cycle arrest.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one?
The synthesis typically involves cyclocondensation reactions of hydrazine derivatives with β-keto esters or via Vilsmeier–Haack formylation. Key parameters include:
- Temperature : Maintain 60–80°C for cyclization to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >90% purity .
- Analytical validation : Use -NMR (to confirm dihydropyrazole ring formation) and HPLC (to assess purity >99%) .
Q. How can researchers confirm the structural identity of this compound?
- X-ray crystallography : Resolve the dihydropyrazole ring conformation and substituent orientations (e.g., trifluoromethyl group geometry) .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 314.08) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
- Use SHELXL for refinement: Apply restraints for disordered regions (e.g., methoxyphenyl group) and validate with PLATON /ADDSYM to check for missed symmetry .
- Cross-validate with Hirshfeld surface analysis to identify non-covalent interactions (e.g., C–H···O, π–π stacking) that may influence bond parameters .
- Reference CCDC validation tools to ensure compliance with IUCr standards for data deposition .
Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?
Q. How to design experiments to evaluate its potential biological activity?
Q. What strategies mitigate challenges in stereochemical assignments for dihydropyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
